molecular formula C16H20ClN5O3S B11006420 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide

Cat. No.: B11006420
M. Wt: 397.9 g/mol
InChI Key: NQZNRPFMCUUIQJ-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a triazole ring, and a thiazinan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of the triazole ring and the thiazinan-2-yl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinan-2-yl group.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro group in the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
  • 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Uniqueness

Compared to similar compounds, 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide stands out due to the presence of the triazole ring, which can impart unique biological activities and chemical reactivity. The combination of the benzamide core, thiazinan-2-yl group, and triazole ring makes this compound a versatile and valuable molecule for various applications.

Properties

Molecular Formula

C16H20ClN5O3S

Molecular Weight

397.9 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)benzamide

InChI

InChI=1S/C16H20ClN5O3S/c1-10(2)14-18-16(21-20-14)19-15(23)11-5-6-12(17)13(9-11)22-7-3-4-8-26(22,24)25/h5-6,9-10H,3-4,7-8H2,1-2H3,(H2,18,19,20,21,23)

InChI Key

NQZNRPFMCUUIQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O

Origin of Product

United States

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